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Abstract
7-Hydroxyheptanamide (CAS No. 14565-12-9) is a bifunctional organic molecule featuring a

primary alcohol and a primary amide. This guide provides a comprehensive technical overview

of 7-Hydroxyheptanamide, including its chemical properties, plausible synthetic routes, and

predicted spectroscopic data. Given the limited availability of direct experimental data for this

specific compound, this document outlines chemically sound strategies for its synthesis and

characterization based on established organic chemistry principles. Furthermore, the potential

biological significance and applications of 7-Hydroxyheptanamide are discussed in the

context of related long-chain fatty acid amides, offering insights for researchers in drug

discovery and development.

Introduction and Compound Profile
7-Hydroxyheptanamide is a derivative of heptanoic acid, a seven-carbon straight-chain fatty

acid. The presence of both a hydroxyl and an amide group imparts unique chemical properties,

making it a molecule of interest for various chemical and biological applications. The terminal

hydroxyl group can undergo further reactions, such as oxidation or esterification, while the
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amide group can participate in hydrogen bonding and offers a site for further chemical

modification.

Table 1: Core Properties of 7-Hydroxyheptanamide

Property Value Source(s)

CAS Number 14565-12-9 [1][2]

Molecular Formula C₇H₁₅NO₂ [1][2]

Molecular Weight 145.20 g/mol [1][2]

Canonical SMILES C(CCCC(N)=O)CCO N/A

Physical Form
Expected to be a solid at room

temperature
N/A

Plausible Synthetic Pathways
While specific literature detailing the synthesis of 7-Hydroxyheptanamide is scarce, its

preparation can be logically approached from readily available starting materials such as 7-

hydroxyheptanoic acid or derivatives of pimelic acid.

Pathway 1: Amidation of 7-Hydroxyheptanoic Acid
The most direct route to 7-Hydroxyheptanamide is the amidation of 7-hydroxyheptanoic acid.

This transformation can be achieved through several well-established methods for amide bond

formation.[3]

Diagram 1: Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid
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Caption: Plausible synthetic route to 7-Hydroxyheptanamide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere,

dissolve 7-hydroxyheptanoic acid (1.0 eq) in a suitable aprotic solvent such as

dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. Allow the

reaction to stir at room temperature for 2-4 hours, monitoring the conversion to the acyl

chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., a

saturated solution of ammonia in methanol or an aqueous solution of ammonium hydroxide).

Cool this solution to 0 °C.

Reaction: Slowly add the acyl chloride solution to the ammonia solution at 0 °C. A precipitate

of ammonium chloride will form.
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Workup and Purification: After the addition is complete, allow the reaction to warm to room

temperature and stir for an additional 1-2 hours. Remove the solvent under reduced

pressure. The residue can be purified by recrystallization or column chromatography to yield

7-Hydroxyheptanamide.

Causality Behind Experimental Choices:

Inert Atmosphere: Prevents reaction of the highly reactive acyl chloride with atmospheric

moisture.

Stepwise Addition at Low Temperature: The amidation reaction is exothermic. Slow addition

at 0 °C helps to control the reaction rate and prevent side reactions.

Use of Excess Ammonia: Drives the reaction to completion by ensuring all the acyl chloride

reacts.

Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, computational methods and analysis of

similar structures can provide valuable predicted spectroscopic data for characterization.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum of 7-Hydroxyheptanamide is expected to show distinct signals for

the protons on the carbon chain, the hydroxyl group, and the amide group.

Table 2: Predicted ¹H NMR Chemical Shifts
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5-6.5 Broad singlet 2H -NH₂

~3.64 Triplet 2H H-7 (-CH₂OH)

~2.20 Triplet 2H H-2 (-CH₂CONH₂)

~1.5-1.7 Multiplet 4H H-3, H-6

~1.3-1.4 Multiplet 4H H-4, H-5

~1.8 (variable) Broad singlet 1H -OH

Rationale for Predictions:

The protons on the carbon adjacent to the hydroxyl group (H-7) are expected to be the most

deshielded of the methylene protons due to the electronegativity of the oxygen atom.[4]

The protons on the carbon adjacent to the amide carbonyl group (H-2) will also be

deshielded.

The amide protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be

highly variable depending on the solvent and concentration.

The hydroxyl proton (-OH) signal is also a broad singlet and its position is variable.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts
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Chemical Shift (δ) ppm Assignment

~175 C-1 (C=O)

~62 C-7 (-CH₂OH)

~36 C-2 (-CH₂CONH₂)

~32 C-6

~29 C-4 or C-5

~25 C-4 or C-5

~25 C-3

Rationale for Predictions:

The carbonyl carbon (C-1) of the amide will have the largest chemical shift.[5]

The carbon attached to the hydroxyl group (C-7) will be significantly deshielded compared to

the other methylene carbons.

The remaining methylene carbons will appear in the typical aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is particularly useful for identifying the key functional groups in 7-
Hydroxyheptanamide.

Table 4: Predicted Infrared (IR) Absorption Frequencies
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (alcohol) & N-H

stretch (amide)

2940-2860 Medium C-H stretch (alkane)

~1660 Strong, Sharp C=O stretch (amide I band)

~1630 Medium N-H bend (amide II band)

~1050 Medium C-O stretch (alcohol)

Rationale for Predictions:

The O-H and N-H stretching vibrations will likely overlap to form a broad band in the 3400-

3200 cm⁻¹ region.[6]

The amide carbonyl (C=O) stretch, known as the amide I band, is a very strong and

characteristic absorption.[7]

The N-H bending vibration, or amide II band, is also a characteristic feature of primary

amides.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 145.

Key Fragmentation Patterns:

Loss of H₂O (m/z = 127) from the molecular ion.

Loss of NH₃ (m/z = 128) from the molecular ion.

Alpha-cleavage adjacent to the hydroxyl group.

Cleavage of the amide bond.
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Diagram 2: Spectroscopic Analysis Workflow
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Caption: Workflow for the structural analysis of 7-Hydroxyheptanamide.

Potential Biological Significance and Applications
While specific biological activities of 7-Hydroxyheptanamide have not been extensively

reported, the broader class of long-chain fatty acid amides is known to possess a wide range of

pharmacological properties.[8] These molecules can act as signaling molecules and have been

implicated in various physiological processes, including inflammation, pain, and cardiovascular

function.[8]

Long-chain N-substituted amides of fatty acids have been screened for antimicrobial activity

against bacteria, yeasts, and molds.[9] The presence of both a hydrophilic amide head and a

lipophilic carbon tail in 7-Hydroxyheptanamide suggests it may have surfactant properties or

the ability to interact with cell membranes.

For drug development professionals, 7-Hydroxyheptanamide could serve as a versatile

building block. The terminal hydroxyl group can be used as a handle for further derivatization to
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create more complex molecules with potential therapeutic applications. For instance, it could be

incorporated into larger molecules to improve their solubility or to introduce a site for hydrogen

bonding interactions with biological targets.

Conclusion
This technical guide provides a comprehensive overview of 7-Hydroxyheptanamide, a

molecule with potential applications in both chemical synthesis and biological research. While

experimental data for this specific compound is limited, this guide offers plausible synthetic

strategies and predicted spectroscopic data to aid researchers in its preparation and

characterization. The structural features of 7-Hydroxyheptanamide, particularly the presence

of both hydroxyl and amide functional groups, make it an interesting candidate for further

investigation in the fields of materials science and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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